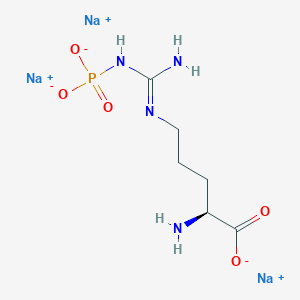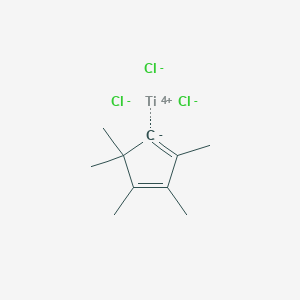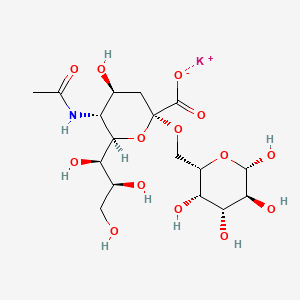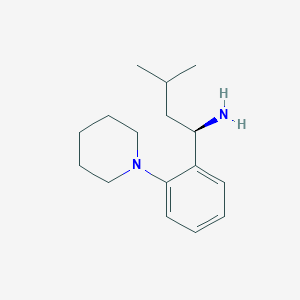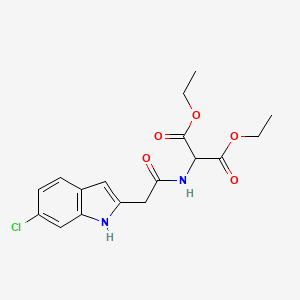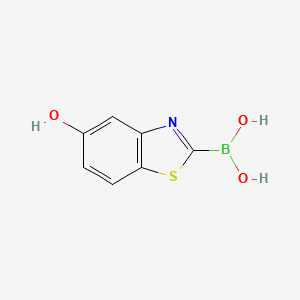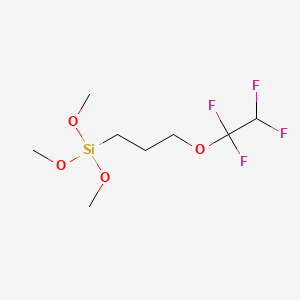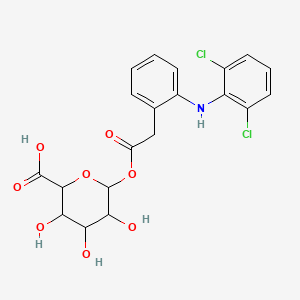
Diclofenac acyl-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diclofenac acyl-D-glucuronide is a metabolite of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through the conjugation of diclofenac with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase. This compound is known for its role in drug metabolism and its potential involvement in adverse drug reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of diclofenac acyl-D-glucuronide involves the conjugation of diclofenac with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes. The process can be carried out in vitro using liver microsomes or recombinant enzymes .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of bioreactors and optimized reaction conditions ensures efficient production. The final product is often purified using chromatographic techniques to achieve the desired purity .
化学反应分析
Types of Reactions: Diclofenac acyl-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze back to diclofenac and glucuronic acid under acidic or basic conditions.
Transacylation: It can react with nucleophiles such as glutathione, leading to the formation of diclofenac-S-acyl-glutathione.
Acyl Migration: The acyl group can migrate within the glucuronide molecule, forming various isomers.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Transacylation: Glutathione or other nucleophiles.
Acyl Migration: Occurs spontaneously under physiological conditions
Major Products:
Hydrolysis: Diclofenac and glucuronic acid.
Transacylation: Diclofenac-S-acyl-glutathione.
Acyl Migration: Various isomers of this compound.
科学研究应用
Diclofenac acyl-D-glucuronide has several scientific research applications:
Drug Metabolism Studies: It is used to study the metabolism of diclofenac and its interactions with other drugs.
Toxicology: Research on its role in adverse drug reactions, particularly liver toxicity.
Pharmacokinetics: Studies on its distribution, clearance, and interaction with drug transporters.
Biochemistry: Investigation of its reactivity with proteins and other biomolecules.
作用机制
Diclofenac acyl-D-glucuronide exerts its effects primarily through its reactivity with proteins and other biomolecules. The compound can form covalent adducts with proteins, potentially leading to immune-mediated adverse reactions. This reactivity is due to the presence of the acyl group, which can undergo transacylation and glycation reactions . The molecular targets include various proteins in the liver and other tissues, and the pathways involved are related to drug metabolism and immune response .
相似化合物的比较
- Ibuprofen acyl-D-glucuronide
- Naproxen acyl-D-glucuronide
- Ketoprofen acyl-D-glucuronide
Comparison: Diclofenac acyl-D-glucuronide is unique due to its high reactivity and potential to form protein adducts. While other NSAID acyl glucuronides also undergo similar reactions, this compound is particularly notable for its involvement in liver toxicity and immune-mediated adverse reactions .
属性
IUPAC Name |
6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO8/c21-10-5-3-6-11(22)14(10)23-12-7-2-1-4-9(12)8-13(24)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h1-7,15-18,20,23,25-27H,8H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIKYYSIYCILNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B13404855.png)
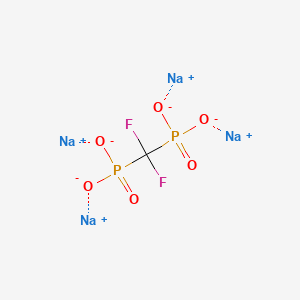
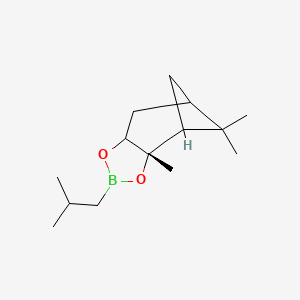
![3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester](/img/structure/B13404860.png)
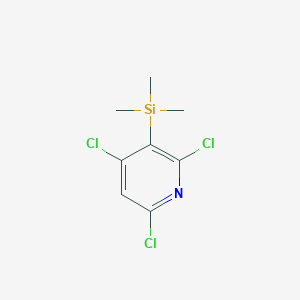
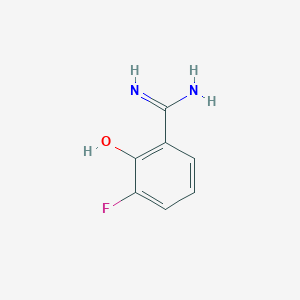
![5-[[(2-Hydroxyethoxy)methyl]amino]-2-amino-2,3-dihydro-4H-imidazol-4-one](/img/structure/B13404873.png)
